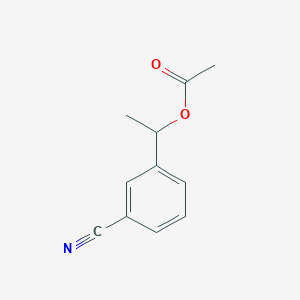

1-(3-Cyanophenyl)ethyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5338-89-6 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-(3-cyanophenyl)ethyl acetate |

InChI |

InChI=1S/C11H11NO2/c1-8(14-9(2)13)11-5-3-4-10(6-11)7-12/h3-6,8H,1-2H3 |

InChI Key |

IERXFXLYNOKPDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Cyanophenyl Ethyl Acetate and Its Enantiomers

Conventional Synthetic Pathways for Racemic 1-(3-Cyanophenyl)ethyl acetate (B1210297)

The preparation of racemic 1-(3-Cyanophenyl)ethyl acetate typically involves the esterification of the corresponding alcohol, 1-(3-cyanophenyl)ethanol. This transformation can be achieved through several established methods in organic synthesis.

Esterification Reactions and Optimization of Conditions

Esterification is a widely employed reaction for the synthesis of esters from carboxylic acids or their derivatives and alcohols. In the context of this compound, the direct reaction of 1-(3-cyanophenyl)ethanol with acetic acid or, more commonly, a more reactive acetic acid derivative like acetic anhydride (B1165640), is a primary route.

The Fischer esterification, which involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst, is a classic method. scribd.com To drive the equilibrium towards the product, an excess of one reactant or the removal of water is often necessary. scribd.com For the synthesis of ethyl acetate, concentrated sulfuric acid is a common catalyst, and optimal temperatures are typically in the range of 80-85°C. sciencemadness.org

A more efficient approach for the acetylation of secondary alcohols like 1-(3-cyanophenyl)ethanol is the use of acetic anhydride. This reaction can be performed under catalyst- and solvent-free conditions, often requiring elevated temperatures. mdpi.com The optimization of these reactions involves considering the molar ratio of the alcohol to the acylating agent, the type and amount of catalyst, and the reaction temperature and time. For instance, a study on the acetylation of various alcohols and phenols under solvent-free conditions utilized a 1:1.5 molar ratio of substrate to acetic anhydride at 60°C. mdpi.com Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) in the presence of a base like pyridine (B92270) or triethylamine (B128534) are also highly effective for acylating secondary alcohols with acetic anhydride. reddit.com In some cases, Lewis acids like copper(II) triflate have been shown to efficiently catalyze the acylation of alcohols. organic-chemistry.org

Table 1: Representative Conditions for Esterification of Secondary Alcohols

| Acylating Agent | Catalyst | Solvent | Temperature | Reaction Time | Reference |

| Acetic Anhydride | None | Solvent-free | 60 °C | Variable | mdpi.com |

| Acetic Anhydride | DMAP/Pyridine | Neat | Room Temp | Overnight | reddit.com |

| Acetic Anhydride | Cu(OTf)₂ | CH₂Cl₂ | Mild | Variable | organic-chemistry.org |

| Acetic Acid | H₂SO₄ | None | 80-85 °C | Variable | sciencemadness.org |

Nucleophilic Acyl Substitution Strategies

The formation of this compound is a classic example of a nucleophilic acyl substitution reaction. chemistrytalk.orgquora.com In this reaction, the oxygen atom of the alcohol, 1-(3-cyanophenyl)ethanol, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated carboxylic acid derivative, such as acetic anhydride or acetyl chloride. chemistrytalk.orglibretexts.org

The general mechanism proceeds through a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The nucleophilic attack of the alcohol on the carbonyl group leads to the formation of this intermediate. Subsequently, the leaving group (e.g., acetate from acetic anhydride or chloride from acetyl chloride) is eliminated, and the carbonyl group is reformed, yielding the final ester product. libretexts.orgmasterorganicchemistry.com The reactivity of the acylating agent is a key factor, with acyl chlorides being more reactive than anhydrides, which are in turn more reactive than esters or carboxylic acids. chemistrytalk.org

When using a highly reactive acylating agent like acetyl chloride, the reaction is often vigorous and may be carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. reddit.com With acetic anhydride, the reaction is typically less vigorous, and as mentioned, can be promoted by catalysts like DMAP. reddit.com The choice of strategy depends on the desired reaction rate, scale, and the need to control reaction conditions.

Asymmetric Synthesis of Enantiopure this compound

The production of enantiomerically pure forms of this compound is crucial for applications where stereochemistry is critical, such as in the pharmaceutical industry. Asymmetric synthesis methodologies aim to selectively produce one enantiomer over the other.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.orgnumberanalytics.com After the desired reaction, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

A well-known example is the use of Evans oxazolidinone auxiliaries. wikipedia.orgresearchgate.net In a typical sequence, the chiral auxiliary is acylated, and the resulting imide is enolized and then reacted with an electrophile. The steric bulk of the auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. wikipedia.org While widely used for asymmetric alkylations and aldol (B89426) reactions, the direct application of this method to the synthesis of a chiral ester like this compound would be less conventional. A more plausible, though indirect, route could involve the asymmetric synthesis of a chiral carboxylic acid using an Evans auxiliary, which could then be esterified with 1-(3-cyanophenyl)ethanol. However, this would not establish the chirality at the benzylic carbon of the alcohol moiety.

A more direct, albeit less common, application would involve attaching a chiral auxiliary to the cyanophenyl ring, which is synthetically challenging and not a standard approach. The more practical application of chiral auxiliaries in this context would be in the synthesis of the precursor, 1-(3-cyanophenyl)ethanol, in an enantioselective manner, which would then be esterified.

Chiral Catalyst-Enabled Stereoselective Transformations

The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful and efficient method for asymmetric synthesis. These catalysts, used in substoichiometric amounts, can generate large quantities of enantiomerically enriched product.

For the synthesis of chiral this compound, a key strategy is the kinetic resolution of racemic 1-(3-cyanophenyl)ethanol. In a kinetic resolution, a chiral catalyst selectively reacts with one enantiomer of the racemic alcohol, leading to the formation of the corresponding enantiomerically enriched ester and leaving the unreacted, enantiomerically enriched alcohol.

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods, which utilize enzymes as catalysts, offer a highly selective and environmentally benign approach to the synthesis of enantiopure compounds. Lipases are particularly well-suited for the kinetic resolution of racemic alcohols through enantioselective acylation. nih.gov

The kinetic resolution of racemic 1-(3-cyanophenyl)ethanol can be efficiently achieved using a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor, typically vinyl acetate. rsc.org CALB is known for its broad substrate scope and high enantioselectivity in the acylation of secondary alcohols. rsc.org In this process, the enzyme preferentially acylates one enantiomer of the alcohol, for instance, the (R)-enantiomer, to produce (R)-1-(3-Cyanophenyl)ethyl acetate, leaving behind the unreacted (S)-1-(3-cyanophenyl)ethanol with high enantiomeric excess.

Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Lipase | Acyl Donor | Solvent | Temperature | Outcome | Reference |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Protic Ionic Liquids | 40 °C | High enantioselectivity (>99%) | rsc.org |

| Lipase from Pseudomonas cepacia | Vinyl Acetate | Toluene | 35 °C | High enantiomeric excess (>99%) | researchgate.net |

To overcome the 50% theoretical yield limitation of kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. nih.govacs.orgnih.gov In a DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer of the alcohol. acs.orgacs.org This is often achieved by adding a non-chiral racemization catalyst, such as a ruthenium complex or a zeolite, to the reaction mixture. nih.govacs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. acs.org

Derivatization Strategies for this compound

The unique trifunctional nature of this compound—possessing an ester, a nitrile, and a substituted aromatic ring—offers a rich platform for a variety of chemical modifications. These transformations allow for the synthesis of a wide array of derivatives, each with potentially unique properties and applications. The derivatization strategies can be systematically explored by targeting each functional group individually.

Chemical Modification of the Ester Functionality

The acetate ester group is a primary site for chemical modification, allowing for cleavage to the parent alcohol, transformation into other esters, or reduction to a primary alcohol.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield 1-(3-cyanophenyl)ethanol. Acid-catalyzed hydrolysis, typically employing a mineral acid like HCl or H₂SO₄ in an aqueous solution, is a reversible process. quora.com Basic hydrolysis, or saponification, is an irreversible reaction using a base such as sodium hydroxide (B78521) (NaOH), which produces the corresponding carboxylate salt (sodium acetate) and the alcohol. ijcce.ac.iracs.org The reaction of aryl acetates is well-documented, with reaction progress often monitored by the change in conductivity as hydroxide ions are consumed. vanderbilt.edu

Transesterification: This process involves converting the ethyl acetate into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. nih.gov For instance, reacting this compound with methanol (B129727) and an acid catalyst would yield 1-(3-cyanophenyl)ethyl methyl ether. Enzyme-catalyzed transesterifications, using lipases, also provide a mild and selective method for these transformations, often with vinyl acetate used as an efficient acyl donor. nih.govresearchgate.net Acid-catalyzed alcoholysis of benzylic acetates has been successfully performed using both soluble and solid acid catalysts. epa.gov

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards esters. epa.govmasterorganicchemistry.com The reaction with LiAlH₄ effectively converts this compound into two alcohol products: 1-(3-cyanophenyl)ethanol from the main chain and ethanol (B145695) from the acetate group, after an aqueous workup. byjus.comlibretexts.org The presence of certain additives or specific conditions can sometimes enable ester reduction with NaBH₄. chemicalforums.com

Table 1: Modification of the Ester Functionality

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis (Acidic) | H₃O⁺, Heat | 1-(3-Cyanophenyl)ethanol + Acetic Acid |

| Hydrolysis (Basic) | 1. NaOH, H₂O, Heat 2. H₃O⁺ workup | 1-(3-Cyanophenyl)ethanol + Acetate Salt |

| Transesterification | R'OH, Acid or Base Catalyst | 1-(3-Cyanophenyl)ethyl ester of R'OH |

| Reduction | 1. LiAlH₄, Anhydrous Ether/THF 2. H₃O⁺ workup | 1-(3-Cyanophenyl)ethanol + Ethanol |

Transformations Involving the Nitrile Group

The nitrile (cyano) group is a versatile functional handle that can be converted into amines, carboxylic acids, or heterocyclic systems.

Hydrolysis: The nitrile group can be fully hydrolyzed to a carboxylic acid under vigorous acidic or basic conditions, typically requiring heat. nku.edu For example, heating this compound with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) would hydrolyze the nitrile to a carboxylic acid group, yielding 3-(1-acetoxyethyl)benzoic acid. wikipedia.orgdoubtnut.cominfinitylearn.com It is important to note that these conditions will also hydrolyze the ester functionality. Partial hydrolysis to an amide can sometimes be achieved under milder conditions. nku.edupearson.com

Reduction: The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative). This can be achieved through catalytic hydrogenation using catalysts like Palladium (Pd), Platinum (Pt), or Raney Nickel, often under pressure. researchgate.net Alternatively, chemical reduction using strong hydrides like LiAlH₄ will also reduce the nitrile to an amine. byjus.com However, LiAlH₄ will concurrently reduce the ester group. masterorganicchemistry.com To achieve selective reduction of the nitrile in the presence of the ester, catalytic transfer hydrogenation using reagents like Pd/C with formic acid and triethylamine can be employed. researchgate.netcardiff.ac.uk

Cycloaddition Reactions: Aromatic nitriles can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions. A prominent example is the reaction with organic azides to form tetrazoles, often catalyzed by metal salts. rsc.orgnih.gov Reacting this compound with an azide (B81097), such as sodium azide in the presence of a Lewis acid, can lead to the formation of a 5-substituted tetrazole ring fused to the phenyl group. Nitrile oxides can also undergo cycloaddition with nitriles to form 1,2,4-oxadiazoles. doubtnut.cominfinitylearn.com

Table 2: Transformations of the Nitrile Group

| Transformation | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Full Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |

| Reduction (Catalytic) | H₂, Pd/C or Raney Ni | Primary Amine |

| Reduction (Chemical) | 1. LiAlH₄, Ether/THF 2. H₃O⁺ workup | Primary Amine |

| [3+2] Cycloaddition | R-N₃, Lewis Acid Catalyst | Tetrazole |

Aromatic Ring Functionalization

The benzene (B151609) ring itself can be functionalized through electrophilic or nucleophilic substitution reactions, although the directing effects of the existing substituents must be considered.

Electrophilic Aromatic Substitution (EAS): The two substituents on the ring have competing directing effects.

The cyano group (-CN) is a deactivating, meta-directing group due to its strong electron-withdrawing nature through both induction and resonance. libretexts.orgvaia.com

The 1-acetoxyethyl group is an alkyl group, which is an activating, ortho, para-directing group due to its electron-donating inductive effect. vanderbilt.edu

In electrophilic aromatic substitution reactions like nitration (using HNO₃/H₂SO₄) or halogenation, the outcome will be a mixture of products. The activating ortho, para-directing effect of the alkyl group will compete with the deactivating meta-directing effect of the cyano group. vanderbilt.edubyjus.comlibretexts.org The precise ratio of isomers would depend on the specific reaction conditions and the nature of the electrophile. However, substitution will generally be disfavored due to the presence of the deactivating cyano group.

Nucleophilic Aromatic Substitution (SₙAr): This type of reaction is less common on simple benzene rings and requires a good leaving group (like a halide) and strong activation from electron-withdrawing groups. libretexts.orgwikipedia.org The parent compound, this compound, does not have a suitable leaving group for SₙAr. However, if a halogen atom were present on the ring (e.g., 4-chloro-3-cyanophenylethyle acetate), the powerful electron-withdrawing cyano group would activate the ring for nucleophilic attack, particularly at positions ortho and para to itself. wikipedia.orgnih.govnih.gov For example, a chlorine atom at the C4 position would be readily displaced by a nucleophile like an alkoxide or an amine.

Cross-Coupling Reactions: If a halogen substituent is present on the aromatic ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds. acs.orglibretexts.org For instance, a bromo-derivative of this compound could be coupled with a boronic acid to introduce new aryl or alkyl groups onto the aromatic core.

Table 3: Aromatic Ring Functionalization

| Reaction Type | Reagents | Directing Influence & Product Position |

|---|---|---|

| Electrophilic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | Mixture of isomers, directed ortho/para to the alkyl group and meta to the cyano group. |

| Nucleophilic Substitution (on halo-derivative) | Nucleophile (e.g., RO⁻, R₂NH) | Requires a leaving group (e.g., Cl, Br) and is activated at positions ortho/para to the cyano group. |

| Suzuki Cross-Coupling (on halo-derivative) | R-B(OH)₂, Pd Catalyst, Base | Replaces a halogen on the ring with an R group. |

Reaction Mechanisms and Chemical Transformations of 1 3 Cyanophenyl Ethyl Acetate

Hydrolysis Pathways of the Acetate (B1210297) Moiety

The ester linkage in 1-(3-Cyanophenyl)ethyl acetate is susceptible to hydrolysis, a reaction that involves the cleavage of the bond between the acyl group and the oxygen atom. This transformation can be effectively promoted under both acidic and basic conditions, each following a distinct mechanistic pathway to yield 1-(3-cyanophenyl)ethanol and an acetate component.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of this compound is a reversible process that results in the formation of 1-(3-cyanophenyl)ethanol and acetic acid. ijirset.com The reaction is typically carried out by heating the ester with a large excess of water containing a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. chemguide.co.uklibretexts.org

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The positive charge is delocalized via resonance. chemguide.co.uk

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. chemguide.co.uk This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the attached hydroxyl groups, converting it into a better leaving group (an alcohol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol, in this case, 1-(3-cyanophenyl)ethanol.

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst (H₃O⁺) and form the final product, acetic acid. libretexts.org

Due to the reversible nature of this reaction, the process reaches an equilibrium containing the ester, water, alcohol, and carboxylic acid. chemguide.co.uklibretexts.org

Base-Promoted Hydrolysis (Saponification) Mechanisms

Base-promoted hydrolysis, or saponification, is an irreversible reaction that converts this compound into 1-(3-cyanophenyl)ethanol and an acetate salt. ijirset.comwikipedia.org Unlike acid-catalyzed hydrolysis, the base (typically a hydroxide (B78521) ion, OH⁻) acts as a reactant rather than a catalyst and is consumed in the reaction. ijirset.com

The mechanism for saponification is as follows:

Nucleophilic Attack : The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. youtube.com

Formation of a Tetrahedral Intermediate : This addition leads to the formation of a tetrahedral alkoxide intermediate. ijirset.comyoutube.com

Elimination of the Leaving Group : The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group, which is the 1-(3-cyanophenyl)ethoxide ion. This step results in the formation of acetic acid.

Acid-Base Reaction : The newly formed acetic acid is a weak acid, and the 1-(3-cyanophenyl)ethoxide ion is a strong base. An immediate and essentially irreversible proton transfer occurs, forming the final products: a carboxylate salt (sodium acetate, if NaOH is used) and the alcohol (1-(3-cyanophenyl)ethanol). youtube.com

Illustrative Kinetic Data for Saponification of Ethyl Acetate While specific kinetic data for this compound is not readily available, the following table shows representative kinetic parameters for the well-studied saponification of ethyl acetate with sodium hydroxide, which serves as a fundamental model for this reaction type.

| Temperature (°C) | Initial NaOH Concentration (mol/L) | Initial Ethyl Acetate Concentration (mol/L) | Rate Constant (k) (L/mol·s) | Activation Energy (Ea) (kJ/mol) |

| 25 | 0.02 | 0.02 | ~0.112 | 43.09 - 48.37 |

| 30 | 0.01 | 0.07 | - | - |

| 40 | - | - | - | - |

| 50 | - | - | - | - |

| 60 | - | - | - | - |

| This table presents a compilation of approximate values from multiple sources for illustrative purposes. ijcce.ac.iruv.esresearchgate.netbue.edu.eg |

Transesterification Processes Involving this compound

Transesterification is a process where the alkoxy (-OR') group of an ester is exchanged with the alkoxy group of another alcohol. For this compound, this would involve reacting it with an alcohol (R'-OH) to produce a new ester (acetic acid R' ester) and 1-(3-cyanophenyl)ethanol. This reaction can be catalyzed by either acids or bases.

Mechanistic Investigations of Acyl Group Exchange

The mechanism of acyl group exchange in transesterification mirrors that of hydrolysis.

Acid-Catalyzed Mechanism : Under acidic conditions, the carbonyl oxygen is first protonated to enhance the electrophilicity of the carbonyl carbon. The new alcohol (R'-OH) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original alcohol moiety (1-(3-cyanophenyl)ethanol) is eliminated, and deprotonation yields the new ester.

Base-Catalyzed Mechanism : Under basic conditions, a strong base is used to deprotonate the incoming alcohol, forming a potent alkoxide nucleophile (R'-O⁻). This alkoxide attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. This intermediate then collapses, ejecting the 1-(3-cyanophenyl)ethoxide leaving group to form the new ester.

Influence of Catalysts on Transesterification Kinetics

Catalysts are crucial for achieving practical reaction rates in transesterification.

Acid Catalysts (e.g., H₂SO₄, TsOH) work by protonating the carbonyl group, thereby activating the ester towards nucleophilic attack by the alcohol.

Base Catalysts (e.g., NaOR', KOR') function by generating a more potent nucleophile (the alkoxide) from the reacting alcohol. The reaction is typically driven to completion by using a large excess of the reactant alcohol.

While many catalysts, including enzymes like Candida antarctica lipase (B570770), are used for transesterification and acyl exchange reactions, specific studies detailing their effect on the kinetics of this compound are not prevalent in the literature. researchgate.net

Reactions of the Nitrile Group in this compound

The nitrile group (-C≡N) on the phenyl ring of this compound is a versatile functional group, though its reactions generally require more forcing conditions than those of the ester moiety. youtube.com The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. fiveable.melibretexts.org

Key reactions involving the nitrile group include:

Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid group. This transformation typically requires vigorous conditions, such as prolonged heating with a strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH). fiveable.melibretexts.org The reaction proceeds via an amide intermediate (3-(1-acetoxyethyl)benzamide). If the reaction is performed under harsh enough conditions, the ester group would also hydrolyze.

Reduction : The nitrile group can be reduced to a primary amine (-CH₂NH₂). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. libretexts.orglibretexts.org Catalytic hydrogenation using H₂ gas with a metal catalyst like Raney Nickel can also achieve this reduction. youtube.com

Reaction with Organometallic Reagents : Grignard reagents (RMgX) can add to the electrophilic carbon of the nitrile group. fiveable.melibretexts.org Subsequent hydrolysis of the resulting imine intermediate yields a ketone. This provides a pathway to synthesize more complex molecules by forming a new carbon-carbon bond at the position of the cyano group.

Nucleophilic Additions to the Nitrile Functionality

The carbon-nitrogen triple bond in the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org This reactivity is foundational to converting the cyano group into other functional groups.

One of the most significant reactions is the addition of organometallic reagents, such as Grignard reagents (R-MgX). The Grignard reagent's carbanion-like character allows it to act as a potent carbon nucleophile, attacking the nitrile carbon to form a new carbon-carbon bond. masterorganicchemistry.com The initial product is an imine salt, which upon aqueous acid workup, hydrolyzes to form a ketone. masterorganicchemistry.comlibretexts.orgyoutube.com

Another key nucleophilic addition is the reduction of the nitrile using hydride reagents. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) deliver hydride ions (H⁻) to the electrophilic carbon. chemistrysteps.com This reaction typically occurs via two successive hydride additions. libretexts.org The first addition forms an imine anion, which undergoes a second addition to yield a dianion intermediate. openstax.org Subsequent protonation with water gives a primary amine. openstax.orglibretexts.org

Table 1: Nucleophilic Additions to the Nitrile Group of this compound This table presents the expected products from nucleophilic addition reactions at the nitrile functional group, assuming the ester group does not interfere or is chemoselectively ignored.

| Reaction Type | Reagent(s) | Intermediate | Final Product |

|---|

Hydration and Hydrolysis of the Nitrile Group

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.comlibretexts.org This transformation proceeds through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product. libretexts.orgbyjus.com

Acid-Catalyzed Hydrolysis When heated with an aqueous acid solution, such as hydrochloric acid, the nitrile is first protonated at the nitrogen atom. lumenlearning.com This protonation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. lumenlearning.comyoutube.com A series of proton transfers leads to an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Under the reaction conditions, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org Applied to this compound, this would yield 3-(1-acetoxyethyl)benzoic acid.

Base-Catalyzed Hydrolysis In the presence of a hot aqueous base, such as sodium hydroxide, the hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon. libretexts.org Protonation of the resulting anion by water forms a hydroxy imine (imidic acid), which tautomerizes to an amide. openstax.orglibretexts.org The amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia (B1221849) gas. libretexts.orglibretexts.org To obtain the free carboxylic acid, the final solution must be acidified with a strong acid. libretexts.org

Table 2: Comparison of Acidic and Basic Hydrolysis of the Nitrile Group This table outlines the conditions and products for the hydrolysis of the nitrile in this compound.

| Hydrolysis Type | Reagent(s) | Key Intermediate | Final Product(s) (after workup) |

|---|---|---|---|

| Acidic | H₃O⁺ (e.g., HCl, H₂SO₄), Heat | Protonated Nitrile/Amide | 3-(1-Acetoxyethyl)benzoic acid, NH₄⁺ |

| Alkaline | OH⁻ (e.g., NaOH), Heat; then H₃O⁺ | Amide | 3-(1-Acetoxyethyl)benzoic acid, NH₃ |

Other Significant Organic Reactions

Beyond reactions centered on the nitrile, the ester group also provides a site for important chemical transformations.

Reductions of the Ester Group

The ester functionality is less reactive towards reduction than aldehydes or ketones but can be reduced by powerful hydride-donating agents like Lithium Aluminum Hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to yield a primary alcohol after an aqueous workup.

A critical consideration for this compound is the lack of chemoselectivity with a strong reducing agent like LiAlH₄. This reagent will reduce both the ester and the nitrile groups simultaneously. openstax.orglibretexts.org Therefore, treatment of the parent compound with LiAlH₄ would be expected to produce 3-(1-hydroxyethyl)benzylamine, a molecule containing both a primary alcohol (from the ester) and a primary amine (from the nitrile).

Table 3: Reduction of this compound This table shows the expected outcome of a non-selective reduction reaction.

| Reagent(s) | Functional Group(s) Reduced | Expected Product |

|---|

Carbon-Carbon Bond Forming Reactions (e.g., Grignard, Claisen Condensation Analogues)

The creation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound possesses functionalities that can participate in such reactions. sigmaaldrich.com

Grignard Reactions As previously noted, Grignard reagents attack nitriles. However, they also react readily with esters. The reaction of a Grignard reagent with an ester typically involves two successive additions. masterorganicchemistry.com The first addition leads to a ketone intermediate after the expulsion of the alkoxide leaving group. masterorganicchemistry.com This ketone is more reactive than the starting ester and is immediately attacked by a second molecule of the Grignard reagent, leading to a tertiary alcohol after acidic workup. masterorganicchemistry.commendelset.com

Given the presence of both a nitrile and an ester, the reaction of this compound with a Grignard reagent would be complex. The reagent would likely attack both electrophilic sites, potentially leading to a mixture of products, including a ketone-ester, a tertiary alcohol-nitrile, and a di-addition product where both functional groups have reacted. The precise product distribution would depend on the reaction conditions and the stoichiometry of the reagents.

Claisen Condensation Analogues The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.org It relies on the acidity of the α-proton (a hydrogen on the carbon adjacent to the carbonyl). libretexts.org In this compound, the single proton on the carbon between the phenyl ring and the ester group (the α-carbon) is rendered acidic by the electron-withdrawing effects of both the adjacent carbonyl group and the cyanophenyl ring.

A strong, non-nucleophilic base could deprotonate this α-carbon to form an ester enolate. vanderbilt.edu This enolate can then act as a carbon nucleophile, attacking the carbonyl group of another ester molecule (a "Claisen condensation analogue"). The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group would form a new β-dicarbonyl compound. libretexts.org

Table 4: Potential Carbon-Carbon Bond Forming Reactions This table summarizes the expected reactivity in key C-C bond-forming reactions.

| Reaction Type | Reagent(s) | Reactive Site(s) | Potential Product(s) |

|---|

Advanced Spectroscopic and Structural Elucidation of 1 3 Cyanophenyl Ethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for elucidating the three-dimensional structure of molecules in solution. For 1-(3-Cyanophenyl)ethyl acetate (B1210297), ¹H and ¹³C NMR provide initial structural confirmation, while more advanced techniques offer deeper insights into its conformational preferences. The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the chiral center, the methyl protons of the ethyl group, and the acetyl methyl protons. docbrown.info The specific chemical shifts and coupling constants are highly sensitive to the molecule's geometry. docbrown.infochegg.com

Through-space interactions, which can be detected by techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal the spatial proximity of protons, helping to define the preferred conformation of the ethyl acetate group relative to the cyanophenyl ring. nih.gov

Expected ¹H NMR Spectral Data for 1-(3-Cyanophenyl)ethyl acetate

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H₄) | 7.4 - 7.8 | Multiplet | The exact shifts depend on the substitution pattern and electronic effects of the cyano and ethyl acetate groups. |

| Methine (CH) | ~5.9 - 6.1 | Quartet | Split by the adjacent methyl protons. |

| Acetyl (CH₃CO) | ~2.1 | Singlet | No adjacent protons to cause splitting. |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Elucidation of Stereochemical Configuration via Chiral Derivatizing Agents

Determining the absolute stereochemistry of a chiral center, such as the one in this compound, is a critical analytical challenge. When dealing with a racemic mixture, NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents can be employed. This involves reacting the chiral alcohol precursor, 1-(3-cyanophenyl)ethanol, with a CDA like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters.

The resulting diastereomers exhibit distinct NMR spectra because the protons in each diastereomer are in different chemical environments. The anisotropic effect of the CDA's phenyl ring causes differential shielding or deshielding of the protons near the chiral center. By analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons in the two diastereomers, the absolute configuration of the original alcohol, and by extension the acetate, can be determined.

Dynamic NMR Studies for Rotational Barriers

The bond between the chiral carbon and the phenyl ring in this compound is subject to rotation. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide quantitative information about the energy barrier to this rotation.

At low temperatures, the rotation around the C-C bond may become slow enough on the NMR timescale to allow for the observation of distinct signals for the aromatic protons that are inequivalent due to the chiral substituent. As the temperature is increased, these signals will broaden and eventually coalesce into a time-averaged spectrum. By analyzing the line shape of these signals as a function of temperature, the rate of rotation and the corresponding activation energy (rotational barrier) can be calculated. This provides valuable thermodynamic data about the molecule's conformational dynamics.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups within a molecule. docbrown.info Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, providing a molecular fingerprint. docbrown.info

For this compound, the key vibrational modes are associated with the nitrile, ester, and aromatic functionalities.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2240 (sharp, medium intensity) | 2220 - 2240 (strong) |

| Ester Carbonyl (C=O) | Stretching | 1735 - 1750 (strong) docbrown.infolibretexts.org | 1735 - 1750 (weak to medium) |

| Ester (C-O) | Stretching | 1230 - 1250 (strong) docbrown.info | Variable |

| Aromatic Ring | C=C Stretching | 1450 - 1600 (multiple bands) | 1580 - 1610 (strong) |

| Aromatic C-H | Stretching | 3000 - 3100 (multiple weak bands) | 3000 - 3100 (strong) |

The FT-IR spectrum is expected to be dominated by a very strong absorption band for the C=O stretch of the ester group. docbrown.infolibretexts.org Another key feature is the sharp, moderately intense peak for the C≡N stretch. libretexts.org In Raman spectroscopy, vibrations that involve a significant change in polarizability are more intense. Therefore, the C≡N and aromatic ring stretches are typically strong in the Raman spectrum. nih.gov The complementary nature of FT-IR and Raman provides a comprehensive vibrational profile of the molecule. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.

For this compound (C₁₁H₁₁NO₂), the exact mass can be calculated and compared to the experimentally measured mass to confirm the molecular formula.

Molecular Formula Confirmation by HRMS

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₂ |

| Calculated Exact Mass | 189.0790 u |

| Expected [M+H]⁺ Ion | 190.0862 u |

Note: The calculated mass is based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Upon ionization, typically by electron impact (EI), the molecular ion undergoes fragmentation, producing a characteristic pattern of fragment ions. The analysis of these fragments provides structural information. miamioh.edu

A plausible fragmentation pathway for this compound would involve:

Loss of the acetyl group: Cleavage of the ester bond can lead to the loss of a CH₃CO• radical (43 u) or ketene (B1206846) (CH₂=C=O, 42 u). researchgate.net

Formation of an acylium ion: A peak at m/z 43, corresponding to [CH₃CO]⁺, is characteristic of acetate esters. nist.gov

Cleavage of the ethyl group: Loss of an ethyl radical (•C₂H₅, 29 u) is possible.

Benzylic cleavage: The bond between the chiral carbon and the phenyl ring can cleave, leading to fragments representing the cyanophenyl moiety. The stability of the resulting benzylic carbocation would make this a favorable fragmentation route. nih.gov

Plausible Mass Fragments for this compound

| m/z | Possible Fragment Ion | Notes |

|---|---|---|

| 189 | [C₁₁H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 147 | [M - CH₂=C=O]⁺ | Loss of ketene from the molecular ion. |

| 130 | [C₈H₈N]⁺ | Benzylic cleavage, loss of the acetate group. |

| 102 | [C₇H₄N]⁺ | Fragment corresponding to the cyanophenyl radical cation. |

X-ray Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. semanticscholar.org This technique yields data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state. mdpi.com

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal:

The conformation of the ethyl acetate side chain relative to the phenyl ring.

The planarity of the cyanophenyl group.

The crystal packing arrangement, showing how individual molecules interact with each other in the crystal lattice. These interactions can include dipole-dipole forces involving the polar cyano and ester groups, as well as van der Waals forces. semanticscholar.orgresearchgate.net

Determination of Absolute Configuration

For a chiral molecule, X-ray crystallography of a single enantiomer is the gold standard for determining its absolute configuration. arkat-usa.org By using a radiation source with a wavelength near an absorption edge of one of the atoms in the molecule (anomalous dispersion), it is possible to distinguish between the two enantiomers. The analysis, often quantified by the Flack parameter, provides an unambiguous assignment of the R or S configuration at the chiral center. arkat-usa.org This method provides the ultimate proof of stereochemistry, complementing the solution-state information obtained from NMR with chiral derivatizing agents.

Supramolecular Assembly and Packing Motifs

The supramolecular assembly of a crystalline compound is dictated by the nature and directionality of its intermolecular interactions. For this compound, a molecule possessing a polar cyano group, an ester functionality, and an aromatic ring, a variety of non-covalent interactions would be expected to govern its crystal packing.

In a hypothetical crystal structure, one would anticipate the presence of weak C-H···N hydrogen bonds involving the nitrile nitrogen as an acceptor and aromatic or aliphatic C-H groups as donors. Similarly, the oxygen atoms of the acetate group, particularly the carbonyl oxygen, would be prime candidates for accepting C-H···O hydrogen bonds.

Hirshfeld Surface Analysis and Crystal Voids

A detailed understanding of the intermolecular interactions can be achieved through Hirshfeld surface analysis, a powerful tool in modern crystallography. nih.gov This method partitions crystal space into regions associated with individual molecules, allowing for the visualization and quantification of intermolecular contacts.

The Hirshfeld surface is typically mapped with properties such as dnorm, which highlights regions of close contact. Red spots on the dnorm surface would indicate intermolecular interactions shorter than the van der Waals radii sum, pinpointing the specific hydrogen bonds and other close contacts.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular interactions. For this compound, one would expect to see distinct contributions from H···H, C···H/H···C, N···H/H···N, and O···H/H···O contacts. The relative percentages of these contacts would offer a clear picture of the dominant forces in the crystal packing. For instance, a significant percentage of N···H and O···H contacts would confirm the prevalence of hydrogen bonding.

Analysis of crystal voids, or empty spaces within the crystal lattice, is also crucial for understanding the packing efficiency and stability of the material. nih.govugr.es This analysis calculates the volume and percentage of free space within the unit cell. A low void percentage would suggest efficient molecular packing and potentially higher mechanical stability.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization

This compound possesses a stereocenter at the ethyl group's benzylic carbon, meaning it can exist as a pair of enantiomers, (R)- and (S)-1-(3-Cyanophenyl)ethyl acetate. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer produces a mirror-image ECD spectrum. The spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to electronic transitions. The sign and intensity of these Cotton effects are unique to the absolute configuration of the enantiomer.

For the enantiomers of this compound, the chromophores—the cyanophenyl group and the acetate group—would give rise to characteristic ECD signals. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) would be necessary to predict the ECD spectra for both the (R) and (S) enantiomers. By comparing the experimentally measured ECD spectrum of a sample to the calculated spectra, the absolute configuration of the enantiomer can be unequivocally assigned. semanticscholar.org

ORD, a related technique, measures the rotation of the plane of polarized light as a function of wavelength. The resulting curve, known as an ORD curve, also shows Cotton effects and is a mirror image for each enantiomer. While ECD is often preferred for its sensitivity in resolving overlapping electronic transitions, ORD can provide complementary information for a comprehensive chiroptical characterization.

Due to the absence of experimental data, a definitive analysis of this compound cannot be provided. The principles outlined above serve as a framework for the future characterization of this compound, should relevant research become available.

Computational and Theoretical Investigations of 1 3 Cyanophenyl Ethyl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations for 1-(3-Cyanophenyl)ethyl acetate (B1210297) typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the electronic structure of the molecule. nih.gov Such calculations can predict a wide range of molecular properties.

The electronic properties of a molecule are fundamental to understanding its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For 1-(3-Cyanophenyl)ethyl acetate, the HOMO is expected to be localized primarily on the phenyl ring and the ester group, while the LUMO is likely centered on the cyanophenyl moiety, particularly the cyano group, due to its electron-withdrawing nature. This distribution suggests that the molecule can participate in charge-transfer interactions.

Atomic charges, often calculated using methods like Mulliken population analysis, provide insight into the distribution of electron density within the molecule. In this compound, the oxygen atoms of the ester group and the nitrogen atom of the cyano group are expected to carry partial negative charges, while the carbonyl carbon and the carbon of the cyano group will have partial positive charges. These charge distributions are crucial for predicting sites of nucleophilic and electrophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents theoretical estimations based on typical values for similar organic molecules calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The theoretical spectra are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. These predicted frequencies can be correlated with experimental spectra to assign specific vibrational modes to the observed absorption bands. arxiv.org

For this compound, characteristic vibrational modes include the C≡N stretch of the cyano group, the C=O stretch of the ester, the C-O stretches of the ester, and various vibrations of the phenyl ring. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) This table provides theoretical estimations of vibrational frequencies. Experimental values may vary.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Cyano | C≡N Stretch | ~2230 |

| Ester | C=O Stretch | ~1740 |

| Ester | C-O Stretch | ~1240 |

| Phenyl Ring | C-H Stretch | ~3050-3100 |

| Phenyl Ring | C=C Stretch | ~1600, 1480 |

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. By systematically rotating the bonds and calculating the energy at each step, a potential energy profile can be generated, revealing the energy barriers between different conformations.

For this compound, key rotations would be around the C-O bond of the ester and the bond connecting the ethyl group to the phenyl ring. The relative energies of the different conformers can be used to determine their populations at a given temperature.

Table 3: Relative Energies of Hypothetical Conformers of this compound (Illustrative) This table illustrates a hypothetical conformational analysis. The labels (e.g., Conformer 1, 2) represent different spatial arrangements of the atoms.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Conformer 1 (Global Minimum) | ~0° (syn-periplanar) | 0.0 |

| Conformer 2 | ~180° (anti-periplanar) | 2.5 |

| Transition State | ~90° | 4.0 |

Reaction Mechanism Studies and Transition State Analysis

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states.

A key reaction of esters is hydrolysis, which can be catalyzed by either acid or base. For this compound, the hydrolysis would yield 3-cyanobenzoic acid and ethanol (B145695).

For the base-catalyzed hydrolysis of this compound, the mechanism likely involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the ethoxide leaving group. DFT calculations can be used to determine the energies of the transition states for both steps. The alkaline hydrolysis of ethyl acetate is known to be a second-order reaction with an activation energy of approximately 11.56 kcal/mol. uv.es A similar value would be expected for the title compound.

Reactions in solution are often significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the reaction pathway. researchgate.net In the PCM, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute.

For the hydrolysis of this compound, a polar solvent would be expected to stabilize the charged species, such as the hydroxide nucleophile and the tetrahedral intermediate, more than the neutral reactant. This stabilization can lower the activation energy and thus increase the reaction rate. Computational studies can quantify these solvent effects on the energetics of the reaction. The reactivity of similar compounds has been shown to be sensitive to the composition of the solvent mixture. researchgate.net

Nucleofugality Ratios in Related Systems

The efficiency of a chemical reaction involving the cleavage of the ester bond in this compound is critically dependent on the leaving group's ability to depart, a property known as nucleofugality. The leaving group in this case is the 3-cyanophenoxide anion. The stability of this anion, and thus its effectiveness as a leaving group, is significantly influenced by the electronic properties of the substituents on the phenyl ring.

Computational studies on related phenyl acetate systems provide insight into these effects. Ab initio calculations on para-substituted phenyl acetates have shown that electron-withdrawing substituents increase the stability of the Z conformer of the ester and enhance the reactivity of the carbonyl group toward nucleophiles. nih.gov Electron-withdrawing groups decrease the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov Furthermore, they stabilize the resulting phenoxide anion through delocalization of the negative charge.

The cyano (-CN) group is a potent electron-withdrawing group through both induction and resonance. In this compound, the meta-positioning of the cyano group means its influence is primarily inductive. This inductive withdrawal of electron density is expected to stabilize the developing negative charge on the oxygen atom in the transition state of a nucleophilic acyl substitution, thereby lowering the activation energy of the reaction. researchgate.net The transition state associated with the departure of the leaving group is stabilized more significantly than the ground state, leading to a more favorable reaction. researchgate.net This effect makes the 3-cyanophenoxide a better leaving group compared to an unsubstituted phenoxide.

The relative stability of conformers and the effect of substituents can be quantified computationally, as shown in the table below, which is based on data from related p-substituted phenyl acetates.

Table 1: Calculated Energy Differences (ΔE) for E-Z Equilibrium in p-Substituted Phenyl Acetates This table illustrates the effect of para-substituents on ester conformation, providing a comparative basis for understanding the influence of the meta-cyano group.

| Substituent (X) | Hammett Constant (σp) | ΔE (E-Z) in kcal/mol (HF/6-31G*) |

| OMe | -0.27 | 5.09 |

| Me | -0.17 | 5.21 |

| H | 0.00 | 5.36 |

| Cl | 0.23 | 5.58 |

| CN | 0.66 | 5.92 |

| NO₂ | 0.78 | 6.10 |

| Data sourced from ab initio calculations on p-substituted phenyl acetates. nih.gov |

The data indicate that stronger electron-withdrawing groups increasingly favor the more stable Z conformer, which correlates with increased reactivity toward nucleophilic acyl substitution. nih.gov

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not available in the literature, extensive studies on analogous molecules, particularly benzonitrile (B105546) and ethyl acetate in aqueous solutions, provide a robust framework for predicting its solution-phase behavior. acs.orgnih.govchemengproj.ir

An all-atom MD simulation would be the method of choice to explore the conformational landscape and intermolecular interactions of this compound in a solvent like water. Such a simulation would typically employ a force field like the General Amber Force Field (GAFF) for the solute and a water model such as TIP3P or SPC/E. aip.orgacs.org The system would be placed in a periodic box, solvated, and simulated for a sufficient duration (typically nanoseconds) to achieve equilibrium and sample relevant molecular motions. acs.orgacs.org

Based on simulations of benzonitrile, the cyanophenyl moiety of the molecule would exhibit specific interactions with water. The nitrogen atom of the cyano group would act as a hydrogen bond acceptor, forming hydrogen bonds with surrounding water molecules. nih.govnih.gov Radial distribution functions (RDFs), calculated from the simulation trajectory, would reveal the precise structuring of the solvent around the molecule. For instance, the N···H-O RDF would likely show a sharp first peak at approximately 2 Å, indicative of strong hydrogen bonding. nih.gov The phenyl ring itself would structure water molecules around it, influenced by hydrophobic and weak C-H···O interactions. acs.org

Table 2: Typical Parameters for an MD Simulation of an Organic Molecule in Water

| Parameter | Typical Value / Method | Purpose |

| Force Field (Solute) | GAFF (General Amber Force Field) | Defines bonded and non-bonded interaction potentials for the solute. |

| Force Field (Solvent) | TIP3P or SPC/E | Defines the geometry and interaction parameters for water molecules. |

| Simulation Box | Cubic or Orthorhombic with Periodic Boundary Conditions | Creates a pseudo-infinite system to avoid edge effects. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking lab conditions. |

| Temperature | 298 K (25 °C) | Set to a standard experimental temperature. |

| Pressure | 1 atm | Set to standard atmospheric pressure. |

| Integration Timestep | 1-2 fs | The time interval for solving the equations of motion. |

| Simulation Duration | 50-200 ns | Length of the simulation required to sample conformational space adequately. |

In the absence of a known biological target for this compound, this section discusses the hypothetical application of MD simulations to study its binding to a representative enzyme, such as acetylcholinesterase (AChE), a common target for ester-containing compounds. nih.gov

MD simulations are a powerful tool for investigating the dynamic process of an enzyme binding to its substrate or inhibitor. dergipark.org.tr The process begins with molecular docking to generate a plausible initial binding pose of the ligand in the enzyme's active site. This docked complex then serves as the starting point for an MD simulation.

The simulation would reveal the stability of the initial binding pose. If the pose is stable, the root-mean-square deviation (RMSD) of the ligand's atoms relative to the initial docked position would remain low throughout the simulation. Key interactions, such as hydrogen bonds between the ligand's cyano or carbonyl groups and active site residues (e.g., serine, histidine), or pi-pi stacking between the phenyl ring and aromatic residues (e.g., tryptophan, tyrosine), would be monitored. nih.gov The simulation can track the distance and angles of these interactions over time, quantifying their strength and persistence.

Furthermore, MD simulations can capture conformational changes in both the ligand and the enzyme upon binding. The flexibility of different regions of the protein, such as loops surrounding the active site, can be analyzed using root-mean-square fluctuation (RMSF) calculations. Such simulations provide a detailed, time-resolved view of the molecular recognition process that is not accessible through static methods alone. dergipark.org.tr

QSAR and Molecular Docking Studies (focused on mechanistic interactions, not clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational methods used to understand how a molecule's structure relates to its activity and to elucidate the specific interactions that drive this relationship. nih.govqub.ac.uk For a series of analogues of this compound, these methods could be used to explore their interactions with a hypothetical enzyme target.

A 3D-QSAR study, using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would begin by aligning a set of molecules with known activities. nih.gov The models then generate 3D contour maps that show where steric bulk, positive or negative electrostatic potential, or hydrophobic character is predicted to increase or decrease activity. For example, a map might show that a sterically bulky, electronegative group is favored near the cyano-position of the phenyl ring, providing clear guidance for designing more potent compounds.

Molecular docking would complement this by providing a mechanistic snapshot of the binding. A docking algorithm would place each analogue into the enzyme's active site and score the pose based on intermolecular interactions. Analysis of the best-scoring poses would reveal key mechanistic details. For this compound, one might observe a hydrogen bond between the cyano nitrogen and a donor residue in the active site, or a hydrophobic pocket accommodating the ethyl group. nih.gov These studies help rationalize the QSAR model by providing a structural basis for the observed relationships. qub.ac.uk

Table 3: Hypothetical QSAR Data for a Series of 1-(X-phenyl)ethyl acetate Analogs This table illustrates the type of data used in a QSAR study to correlate molecular properties with predicted biological activity.

| Compound (Substituent X) | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) | Predicted pIC₅₀ |

| 1 (H) | 2.15 | 48.5 | 1.8 D | 5.2 |

| 2 (3-CN) | 1.88 | 50.1 | 4.1 D | 6.5 |

| 3 (4-Cl) | 2.86 | 53.3 | 2.4 D | 5.9 |

| 4 (4-OCH₃) | 2.23 | 53.6 | 2.2 D | 5.4 |

| 5 (4-NO₂) | 1.95 | 53.1 | 4.3 D | 6.8 |

| Note: The descriptor values and predicted pIC₅₀ are illustrative and not from experimental or published computational work on this specific series. |

Enzymatic and Biocatalytic Approaches Involving 1 3 Cyanophenyl Ethyl Acetate

Enzymatic Kinetic Resolution of Racemic 1-(3-Cyanophenyl)ethyl acetate (B1210297)

Enzymatic kinetic resolution (EKR) is a widely used method for separating racemic mixtures into their constituent enantiomers. researchgate.net This technique relies on the principle that the two enantiomers of a chiral compound react at different rates with a chiral catalyst, in this case, an enzyme. For racemic 1-(3-cyanophenyl)ethyl acetate, lipases are commonly employed to selectively catalyze the transformation of one enantiomer, leaving the other unreacted and thus achieving their separation.

Lipase-Catalyzed Transesterification and Acylation

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze a variety of reactions, including hydrolysis, esterification, and transesterification. mdpi.comnih.gov In the context of this compound, lipases are particularly useful for catalyzing transesterification and acylation reactions in non-aqueous media. researchgate.net This approach is often preferred as it minimizes water-dependent side reactions. nih.gov

The process typically involves the reaction of racemic 1-(3-cyanophenyl)ethanol with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, for instance, the (R)-enantiomer, to form the corresponding ester, (R)-1-(3-cyanophenyl)ethyl acetate, while the (S)-enantiomer remains largely unreacted. Similarly, the reverse reaction, the enantioselective alcoholysis of racemic this compound, can be employed to produce the optically active alcohol.

Substrate Scope and Enzyme Selectivity

The success of enzymatic kinetic resolution is highly dependent on the selectivity of the enzyme for a particular substrate. Lipases from various microbial sources, such as Candida antarctica, Pseudomonas cepacia, and Aspergillus niger, have demonstrated high enantioselectivity in the resolution of various secondary alcohols and their esters. nih.govresearchgate.net The enantioselectivity of a lipase is quantified by the enantiomeric ratio (E-value), which is a measure of how much faster the enzyme reacts with one enantiomer compared to the other. High E-values are indicative of excellent separation.

The substrate scope of lipases is broad, allowing for the resolution of a wide range of structurally diverse compounds. researchgate.net However, the specific structure of the substrate, including the nature and position of substituents on the aromatic ring, can significantly influence the enzyme's activity and selectivity. For instance, the presence of the cyano group at the meta-position in this compound plays a crucial role in its interaction with the active site of the lipase.

Process Optimization: Influence of Acyl Donors, Solvents, Temperature, and Enzyme Loading

To achieve high efficiency and enantioselectivity in the lipase-catalyzed resolution of this compound, several process parameters must be optimized.

Acyl Donors: The choice of the acyl donor is critical. Vinyl esters, such as vinyl acetate, are often preferred as they generate a vinyl alcohol that tautomerizes to acetaldehyde, an irreversible step that drives the reaction forward. wikipedia.org Other acyl donors like ethyl acetate can also be used. nih.govnih.gov

Solvents: The reaction medium significantly affects enzyme activity and stability. Organic solvents like toluene, hexane, and tert-butyl methyl ether are commonly used. researchgate.netresearchgate.net The solvent's polarity and its ability to solubilize both the substrate and the enzyme are important considerations. In some cases, solvent-free systems can be employed, offering environmental and economic advantages. nih.govresearchgate.net

Temperature: Enzyme activity is temperature-dependent, with an optimal temperature for maximum activity. nih.gov However, higher temperatures can also lead to enzyme denaturation. nih.gov Therefore, a balance must be struck to ensure both high reaction rates and enzyme stability. Typical temperatures for lipase-catalyzed resolutions range from 30°C to 60°C. nih.govnih.gov

Enzyme Loading: The amount of enzyme used, or enzyme loading, also impacts the reaction rate. Increasing the enzyme concentration generally leads to a faster reaction, but beyond a certain point, the increase may not be proportional due to mass transfer limitations or substrate inhibition. nih.govresearchgate.net

Table 1: Key Parameters in Lipase-Catalyzed Resolution

| Parameter | Typical Range/Options | Influence on the Process |

|---|---|---|

| Acyl Donor | Vinyl acetate, Ethyl acetate | Affects reaction equilibrium and rate. |

| Solvent | Toluene, Hexane, Solvent-free | Impacts enzyme activity, selectivity, and substrate solubility. |

| Temperature | 30°C - 60°C | Influences reaction rate and enzyme stability. |

| Enzyme Loading | Varies | Determines the overall reaction time. |

Operational Stability and Reusability of Biocatalysts

A significant advantage of using enzymes, particularly immobilized enzymes, is their potential for reuse over multiple reaction cycles. Immobilization, which involves attaching the enzyme to a solid support, can enhance its stability and simplify its recovery from the reaction mixture. nih.govnih.gov Lipases immobilized on various carriers have shown excellent operational stability, retaining a high percentage of their initial activity even after numerous cycles. nih.govunits.it This reusability is a key factor in the economic viability of biocatalytic processes on an industrial scale.

Dynamic Kinetic Resolution Strategies

While conventional kinetic resolution has a maximum theoretical yield of 50% for a single enantiomer, dynamic kinetic resolution (DKR) can overcome this limitation to achieve a theoretical yield of up to 100%. wikipedia.org DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. wikipedia.org This ensures that the substrate pool remains racemic throughout the reaction, allowing the enzyme to continuously convert the desired enantiomer into the product.

For the DKR of compounds like this compound, a racemization catalyst is used in conjunction with the lipase. This catalyst, often a metal complex, facilitates the interconversion of the enantiomers of the starting alcohol. wikipedia.org The lipase then selectively acylates one of the enantiomers, driving the equilibrium towards the formation of a single enantiomeric product.

Biotransformations of this compound Derivatives

The field of biocatalysis extends beyond kinetic resolution. Enzymes can be used to perform a variety of transformations on derivatives of this compound, leading to the synthesis of other valuable chiral compounds. For example, the cyano group can be enzymatically hydrolyzed to a carboxylic acid or an amide. Furthermore, other functional groups can be introduced or modified on the molecule using specific enzymes, expanding the range of accessible chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals.

Research on Engineered Biocatalysts for this compound Remains Undisclosed

Despite a comprehensive search of scientific literature and research databases, no specific studies detailing the engineering of biocatalysts for enhanced stereoselectivity and activity towards this compound have been identified. While the field of biocatalyst engineering has made significant strides in tailoring enzymes for a wide array of chemical transformations, specific applications to this particular cyanophenyl compound appear to be absent from published research.

The engineering of enzymes, such as lipases and esterases, is a well-established strategy to improve their performance in the synthesis of chiral molecules. Techniques like directed evolution and rational design are routinely employed to modify active sites, enhance substrate specificity, and increase catalytic efficiency. These methods have been successfully applied to the kinetic resolution of a variety of esters, leading to the production of enantiomerically pure alcohols and acids.

However, the application of these powerful techniques to the specific substrate, this compound, has not been documented in the available scientific literature. Consequently, there are no detailed research findings, including specific enzyme mutations, or data tables on the enhancement of stereoselectivity or activity for this compound. The absence of such data precludes a detailed discussion on the engineering of biocatalysts in this context.

Role of 1 3 Cyanophenyl Ethyl Acetate As a Synthetic Intermediate

Precursor in the Synthesis of Chiral Pharmaceuticals and Agrochemicals

The demand for enantiomerically pure compounds is significant in the pharmaceutical and agrochemical industries, as the different enantiomers of a chiral molecule can have vastly different biological activities. nih.govnih.gov One enantiomer may provide the desired therapeutic or pesticidal effect, while the other may be inactive or even harmful. nih.govnih.gov This has driven the development of asymmetric synthesis, a field focused on producing single-enantiomer products. nih.gov

The synthesis of these particular ureas started from 2-cyanoaniline, but it highlights the utility of the cyanophenyl moiety in the development of new agrochemicals. e3s-conferences.org The general importance of aromatic nitriles as intermediates for pharmaceuticals and agrochemicals is also noted in the patent literature. miamioh.edu

Table 1: Examples of Cyanophenyl-Containing Agrochemicals and Their Synthesis

| Agrochemical Class | Example Compound | Precursor Mentioned in Literature | Reference |

| Systemic Resistance Inducers | 1-(2-Cyanophenyl)-3-heterylureas | 2-Cyanoaniline | e3s-conferences.org |

| General Aromatic Nitriles | Cyanobenzene derivatives | Toluylic acid or its derivatives | miamioh.edu |

Building Block for Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of the cyano and ester functional groups in molecules like 1-(3-Cyanophenyl)ethyl acetate (B1210297) makes them valuable starting points for constructing these complex ring systems. Cyanoacetamide derivatives, for example, are highly reactive intermediates used extensively in the synthesis of a wide array of heterocyclic compounds. tubitak.gov.tr

While specific examples detailing the use of 1-(3-Cyanophenyl)ethyl acetate in heterocyclic synthesis are scarce, the reactions of related and simpler molecules like ethyl cyanoacetate (B8463686) are well-documented. Ethyl cyanoacetate is a versatile reagent that can be used to produce a variety of heterocyclic structures. For instance, it can be reacted with o-phenylenediamine (B120857) to yield 2-cyanomethylbenzo[c]imidazole, a key starting material for other biologically active derivatives. nih.gov In other examples, cyanoacetohydrazide, which can be derived from ethyl cyanoacetate, is used to synthesize pyrazole (B372694) and pyridazine (B1198779) derivatives. ekb.eg The reaction of ethyl cyanoacetate with other reagents can also lead to the formation of pyridine (B92270) and pyran derivatives. researchgate.netarkat-usa.org

Table 2: Examples of Heterocyclic Synthesis from Cyano-Containing Precursors

| Precursor | Reagents | Resulting Heterocycle | Reference |

| Ethyl cyanoacetate | o-Phenylenediamine | 2-Cyanomethylbenzo[c]imidazole | nih.gov |

| Cyanoacetohydrazide | Acetylacetone | Pyrazole derivative | ekb.eg |

| Ethyl cyanoacetate | 1-Bromo-3-phenoxypropanes | α-Amino acids (via Curtius degradation) | researchgate.net |

| Ethyl cyanoacetate | Chalcones | Dihydropyridinecarbonitriles | researchgate.net |

Utilization in the Synthesis of Optically Active Amino Acid Derivatives

Optically active amino acids and their derivatives are fundamental building blocks for many pharmaceuticals, including peptide-based drugs and small molecule inhibitors. e3s-conferences.org The synthesis of non-natural amino acids is of particular interest for creating novel peptide structures and other biologically active molecules. researchgate.net

There is no direct literature describing the synthesis of amino acid derivatives starting from this compound. However, research on a closely related isomer, ethyl 3-amino-3-(4-cyanophenyl)propanoate, demonstrates a viable pathway. In this work, the racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was synthesized and then resolved into its separate enantiomers through an enantioselective N-acylation reaction catalyzed by the enzyme Candida antarctica lipase (B570770) A (CAL-A). researchgate.net The separated enantiomers were then converted into their Boc and Fmoc protected derivatives, which are suitable for use in peptide synthesis. researchgate.net

This research highlights a chemoenzymatic approach to obtaining enantiomerically pure amino acid derivatives containing a cyanophenyl group. A similar synthetic strategy could potentially be applied to the 3-cyano isomer, starting from a corresponding precursor. The synthesis of α-aminonitriles, which are precursors to amino acids, can also be achieved from various starting materials, including those involving acetonitrile (B52724) and amino acids. rsc.org

Table 3: Synthesis of a Related Optically Active Amino Acid Derivative

| Starting Material (Racemic) | Key Transformation | Product | Reference |

| Ethyl 3-amino-3-(4-cyanophenyl)propanoate | Enantioselective N-acylation with Candida antarctica lipase A (CAL-A) | Enantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid and their N-protected derivatives | researchgate.net |

Integration into Multi-Step Synthesis Schemes for Natural Products and Analogues

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methods and strategies. nih.govsci-hub.se These complex synthetic routes often rely on versatile building blocks that can be elaborated into the intricate architectures of natural products.

Currently, there are no published total syntheses of natural products that explicitly report the use of this compound as an intermediate. The literature on natural product synthesis is vast and showcases a wide array of strategies and starting materials. nih.gov For example, the synthesis of various alkaloids and terpenoids often begins with simpler, commercially available starting materials, which are then built up in complexity through numerous steps. nih.gov

Given its structure, this compound possesses functionalities that could make it a useful, albeit specialized, starting material in a multi-step synthesis. The chiral center could be used to set a key stereochemistry early in the synthetic sequence. The cyanophenyl group could be transformed into other functional groups as needed or be a part of the final natural product analogue's structure. While no current examples exist, the potential for its use in the synthesis of novel analogues of natural products remains.

Advanced Analytical Methodologies for 1 3 Cyanophenyl Ethyl Acetate

Chiral Chromatography for Enantiomeric Excess Determination